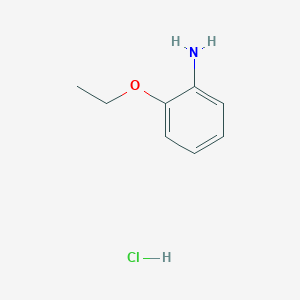

o-Phenetidinhydrochlorid

Übersicht

Beschreibung

o-Phenetidine Hydrochloride: is an organic compound with the molecular formula C₈H₁₁NO·HCl. It is a derivative of o-Phenetidine, where the amino group is protonated to form a hydrochloride salt. This compound is used in various chemical syntheses and has applications in the pharmaceutical and dye industries.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Synthesis: o-Phenetidine Hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Biology and Medicine:

Pharmaceutical Research: It is used in the development of drugs and as a precursor in the synthesis of active pharmaceutical ingredients.

Industry:

Dye Manufacturing: The compound is used in the production of dyes and pigments.

Wirkmechanismus

Target of Action

o-Phenetidine Hydrochloride is a compound that primarily targets histamine H1-receptor sites on effector cells . These receptors play a crucial role in mediating the effects of histamine, a naturally occurring chemical in the body .

Mode of Action

o-Phenetidine Hydrochloride interacts with its targets by competing with histamine for histamine H1-receptor sites on effector cells . This competition antagonizes the pharmacological effects of histamine that are mediated through the activation of H1-receptor sites . As a result, the intensity of allergic reactions and tissue injury responses involving histamine release is reduced .

Biochemical Pathways

The action of o-Phenetidine Hydrochloride affects the histamine signaling pathway. By inhibiting the binding of histamine, the compound decreases the normal histamine response from cells, consequently decreasing allergic symptoms . This action can have downstream effects on various biochemical pathways involved in allergic reactions and tissue injury responses .

Result of Action

The molecular and cellular effects of o-Phenetidine Hydrochloride’s action primarily involve the reduction of allergic symptoms and tissue injury responses. By competing with histamine for H1-receptor sites, the compound reduces the intensity of these reactions, thereby alleviating symptoms such as sneezing, runny nose, itching, watery eyes, hives, rashes, and other symptoms of allergies and the common cold .

Action Environment

Environmental factors can influence the action, efficacy, and stability of o-Phenetidine Hydrochloride. For instance, amines such as o-Phenetidine are generally sensitive to air . Over time, sitting in a bottle, amines slowly decompose to produce dark-colored polymeric "tars" . Therefore, it is recommended to store o-Phenetidine Hydrochloride in a cool and dark place, preferably under inert gas

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Protonation of o-Phenetidine: The preparation of o-Phenetidine Hydrochloride typically involves the protonation of o-Phenetidine (2-ethoxyaniline) with hydrochloric acid. The reaction is straightforward and involves dissolving o-Phenetidine in water and adding concentrated hydrochloric acid to form the hydrochloride salt. [ \text{C}{11}\text{NO} + \text{HCl} \rightarrow \text{C}{11}\text{NO·HCl} ]

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, the synthesis of o-Phenetidine Hydrochloride is carried out in large reactors where o-Phenetidine is mixed with hydrochloric acid under controlled conditions to ensure complete protonation. The product is then purified through recrystallization or other separation techniques to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: o-Phenetidine Hydrochloride can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can participate in substitution reactions where the ethoxy group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents like halogens, acids, and bases can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Depending on the conditions, products like quinones or nitroso compounds can be formed.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Compounds with different functional groups replacing the ethoxy or amino groups.

Vergleich Mit ähnlichen Verbindungen

p-Phenetidine: Another isomer of phenetidine with similar properties but different reactivity due to the position of the ethoxy group.

m-Phenetidine: The third isomer with distinct chemical behavior.

Phenacetin: A related compound used as an analgesic and antipyretic.

Uniqueness:

Reactivity: o-Phenetidine Hydrochloride has unique reactivity due to the position of the ethoxy group and the presence of the hydrochloride salt, making it suitable for specific synthetic applications.

Biologische Aktivität

o-Phenetidine Hydrochloride, an aromatic amine with the molecular formula C₈H₁₂ClN₁O, is primarily recognized for its role as a precursor in the synthesis of various chemical compounds, particularly in pharmaceuticals and dyes. This article delves into its biological activity, including its antioxidant properties, toxicity, and potential health risks based on diverse research findings.

o-Phenetidine Hydrochloride appears as a white to pale yellow crystalline powder and is soluble in water. The synthesis typically involves heating a solution of o-Phenetidine Hydrochloride with acetic anhydride and sodium acetate, resulting in compounds like Phenacetin, historically used as an analgesic.

Biological Activities

- Antioxidant Properties :

- Compounds derived from o-Phenetidine exhibit notable antioxidant activities, which may contribute to their effectiveness in various applications.

- Genotoxicity :

- Research has indicated that o-Phenetidine may possess mutagenic potential. The National Toxicology Program (NTP) conducted studies using the Ames test, which assesses the mutagenicity of compounds. While specific results are not publicly available, the compound's evaluation suggests concerns regarding genetic mutations.

- Toxicity Profile :

- o-Phenetidine Hydrochloride is classified as acutely toxic if ingested, inhaled, or absorbed through the skin. Symptoms of exposure may include headache, dizziness, nausea, and skin irritation. Long-term exposure studies have shown increased incidences of renal and liver tumors in animal models, indicating a potential carcinogenic risk .

Table 1: Summary of Toxicological Studies on o-Phenetidine Hydrochloride

| Study Reference | Duration | Dosage | Observed Effects |

|---|---|---|---|

| Matsumoto et al. (2012) | Chronic (2 years) | 0-2000 ppm | Increased incidences of renal papillary mineralization and liver tumors |

| DuPont (1992a) | Subchronic (90 days) | 0-80 mg/kg | Neurotoxicity; slight palpebral closure observed |

| Haskell Laboratories (1980) | Short-term (4 weeks) | 4000 ppm | Evaluated palatability; no significant adverse effects reported |

These studies illustrate the compound's potential health risks associated with long-term exposure and its implications for human health.

Applications in Research and Industry

o-Phenetidine Hydrochloride is utilized not only in pharmaceutical synthesis but also in dye chemistry. Its reactivity allows it to participate in various chemical processes that yield important intermediates for dyes and other chemicals.

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| p-Phenetidine | C₈H₁₁N | Isomeric form with different reactivity |

| o-Phenylenediamine | C₈H₈N₂ | Contains two amino groups; used in dye industry |

| m-Phenylenediamine | C₈H₈N₂ | Similar structure; used in rubber production |

| Aniline | C₆H₅N | Base structure for many derivatives |

The structural differences among these compounds affect their biological activities and applications, highlighting the significance of o-Phenetidine's ethoxy substitution.

Eigenschaften

IUPAC Name |

2-ethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODQIPYRQHAZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501386 | |

| Record name | 2-Ethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-01-5 | |

| Record name | 2-Ethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Phenetidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.